molecular formula C14H16O3 B3321546 Ramelteon impurity 9 CAS No. 1356395-13-5

Ramelteon impurity 9

Cat. No.: B3321546
CAS No.: 1356395-13-5
M. Wt: 232.27 g/mol
InChI Key: VYYNJUOOCHSSIQ-JTQLQIEISA-N
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Description

Ramelteon impurity 9, also known as ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, is a chemical compound that is often encountered as an impurity in the synthesis of ramelteon. Ramelteon is a melatonin receptor agonist used primarily for the treatment of insomnia. The presence of impurities like this compound is significant in pharmaceutical research and development, as they can affect the safety, efficacy, and stability of the final drug product .

Mechanism of Action

Target of Action

Ramelteon impurity 9, also known as JML966MGQ3, is a derivative of Ramelteon . Ramelteon is a selective melatonin receptor agonist, with high affinity for melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

This compound likely shares a similar mode of action with Ramelteon, given their structural similarities . Ramelteon works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of the circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors in the SCN .

Biochemical Pathways

Ramelteon has been shown to have anti-inflammatory properties by lowering the expression of cytokines il-6, tnf-α, il-1β, and transforming growth factor-β (tgf-β), suppressing the tlr4/iκbα/nf-κb axis, and preventing lipopolysaccharide (lps)-induced elevations in the levels of inos, cyclooxygenase-2 (cox-2), no, and pge2 . It is plausible that this compound may have similar effects on these biochemical pathways.

Pharmacokinetics

Ramelteon has been shown to have a significant increase in auc0-inf and cmax when coadministered with fluvoxamine, indicating that drug-drug interactions can significantly affect its pharmacokinetics .

Result of Action

Ramelteon has been shown to have neuroprotective effects . It has also been shown to ameliorate LPS-induced hyperpermeability of the blood-brain barrier (BBB) by activating the Nrf2 signaling pathway .

Biochemical Analysis

Biochemical Properties

Ramelteon Impurity 9, like Ramelteon, may interact with melatonin receptors MT1 and MT2 . These receptors are involved in the regulation of sleep-wake cycles.

Cellular Effects

Studies on Ramelteon have shown that it can have anti-inflammatory effects and can influence cell function

Molecular Mechanism

Ramelteon, the parent compound, is known to exert its effects by binding to melatonin receptors MT1 and MT2 . It’s possible that this compound may have a similar mechanism of action, but this has not been confirmed.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Ramelteon have shown that it can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied. Studies on Ramelteon have shown that it can have beneficial effects in animal models of diseases like psoriasis and pulmonary fibrosis .

Metabolic Pathways

Ramelteon is known to undergo hydroxylation in human liver microsomes to produce several metabolites . It’s possible that this compound may be metabolized in a similar way.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ramelteon impurity 9 involves several synthetic steps. One common method includes the reduction of specific intermediates under controlled conditions. The process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions, including temperature and solvent choice, are optimized to ensure the selective formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is carefully monitored to maintain the purity and yield of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the impurity from the main product and other by-products .

Chemical Reactions Analysis

Types of Reactions

Ramelteon impurity 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ramelteon impurity 9 has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ramelteon impurity 9 is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration in the final drug product can provide insights into the efficiency and selectivity of the synthetic process used for ramelteon .

Properties

IUPAC Name

methyl 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-16-13(15)8-10-3-2-9-4-5-12-11(14(9)10)6-7-17-12/h4-5,10H,2-3,6-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNJUOOCHSSIQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356395-13-5
Record name 2H-Indeno(5,4-b)furan-8-acetic acid, 1,6,7,8-tetrahydro-, methyl ester, (8S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356395135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-INDENO(5,4-B)FURAN-8-ACETIC ACID, 1,6,7,8-TETRAHYDRO-, METHYL ESTER, (8S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JML966MGQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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